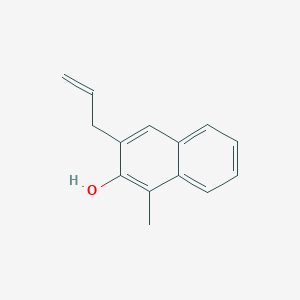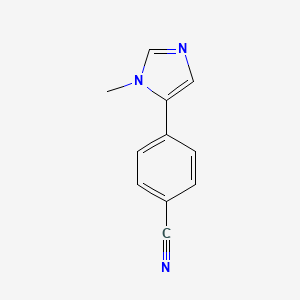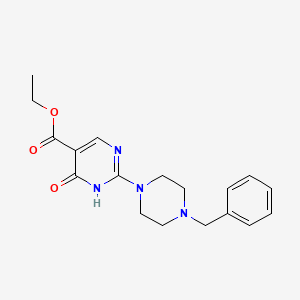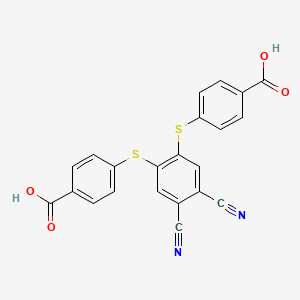
4,4'-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is a complex organic compound that features a unique structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid typically involves the reaction of 4,5-dicyano-1,2-phenylenedithiol with 4-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity and catalytic activity.
Mecanismo De Acción
The mechanism of action of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid involves its interaction with metal ions to form coordination complexes. The cyano and sulfanediyl groups play a crucial role in binding to metal centers, facilitating the formation of stable metal-organic frameworks. These interactions can influence the electronic properties and reactivity of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(oxy))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(methylene))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(aminomethyl))dibenzoic acid
Uniqueness
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is unique due to the presence of both cyano and sulfanediyl groups, which provide distinct coordination chemistry and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for the synthesis of novel materials with tailored properties.
Propiedades
Fórmula molecular |
C22H12N2O4S2 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-[2-(4-carboxyphenyl)sulfanyl-4,5-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C22H12N2O4S2/c23-11-15-9-19(29-17-5-1-13(2-6-17)21(25)26)20(10-16(15)12-24)30-18-7-3-14(4-8-18)22(27)28/h1-10H,(H,25,26)(H,27,28) |
Clave InChI |
WOQRTBAPLKDWDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


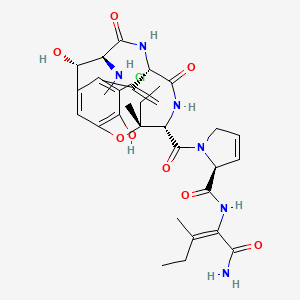

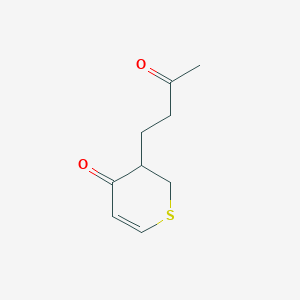
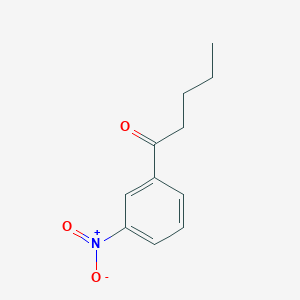
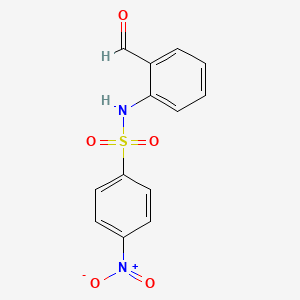
![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)

![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
